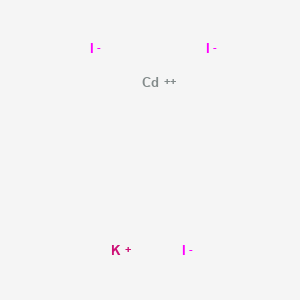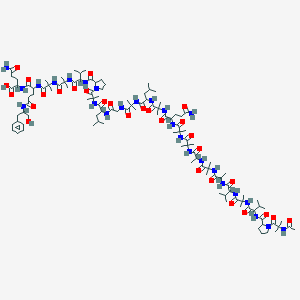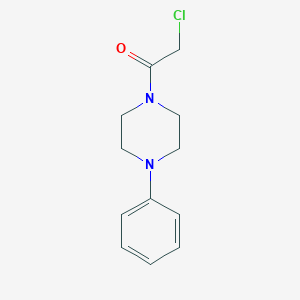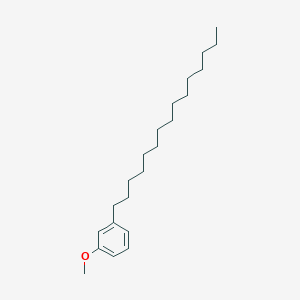
S,S'-1,2-Ethanediylbis-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S'-1,2-Ethanediylbis-L-cysteine, also known as ethyl cysteinate dimer (ECD), is a molecule that has been extensively studied for its potential applications in medicine and research. ECD is a dimer of L-cysteine, a non-essential amino acid that is found in many proteins and plays a key role in the synthesis of glutathione, an important antioxidant in the body. ECD has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being studied. In
Mécanisme D'action
The mechanism of action of ECD is still being studied, but it is thought to be related to its ability to increase the levels of glutathione in the body. Glutathione is an important antioxidant that plays a key role in protecting cells from oxidative stress and damage. ECD may also have other effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
ECD has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant properties, ECD has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. ECD may also have potential as a treatment for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ECD is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. ECD is also a stable compound that can be stored for long periods of time. However, one limitation of ECD is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using ECD in laboratory experiments.
Orientations Futures
There are many potential future directions for research on ECD. One area of interest is the development of new drugs that target the glutathione pathway. ECD may also have potential as a treatment for other conditions, such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of ECD and its potential applications in medicine and research.
Méthodes De Synthèse
ECD can be synthesized through the reaction of L-cysteine with S,S'-1,2-Ethanediylbis-L-cysteineene chlorohydrin. The reaction results in the formation of a cyclic intermediate, which can then be hydrolyzed to form ECD. The synthesis of ECD is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
ECD has been studied for its potential applications in a wide range of scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, ECD has been used as a tracer for positron emission tomography (PET) imaging of the brain. PET imaging allows researchers to visualize the activity of specific brain regions and can be used to study the effects of drugs and diseases on the brain.
In cancer research, ECD has been studied as a potential treatment for certain types of cancer. ECD has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. In drug development, ECD has been used as a model compound for the development of new drugs that target specific biochemical pathways.
Propriétés
Numéro CAS |
14344-49-1 |
|---|---|
Nom du produit |
S,S'-1,2-Ethanediylbis-L-cysteine |
Formule moléculaire |
C8H16N2O4S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)3-15-1-2-16-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
Clé InChI |
MJARHCRAWLXDKO-UHFFFAOYSA-N |
SMILES isomérique |
C(CSC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
SMILES canonique |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
Synonymes |
2-amino-3-[2-(2-amino-2-carboxy-ethyl)sulfanylethylsulfanyl]propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















